N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate oxidizing agent.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the thioacetamide group: This involves the reaction of the oxadiazole-thiophene intermediate with p-tolylthioacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the thioacetamide group, potentially leading to ring opening or reduction of the carbonyl group.
Substitution: The aromatic rings (thiophene and p-tolyl) can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like nitric acid for nitration, halogens (Br2, Cl2) for halogenation, and sulfuric acid for sulfonation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole ring or thioacetamide group.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been studied for various applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent against various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for treating inflammatory diseases. Additionally, it has demonstrated cytotoxic activity against certain cancer cell lines, suggesting potential as an anticancer agent.
Biological Studies: The compound can be used as a probe to study the biological pathways involving thiophene and oxadiazole derivatives.
Industrial Applications: It may be used in the development of new materials with specific electronic or photophysical properties due to its heterocyclic structure.
Mechanism of Action
The exact mechanism of action of N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide varies depending on its application:
Antimicrobial Activity: It likely disrupts microbial cell membranes or interferes with essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways involved in inflammation.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(m-tolylthio)acetamide: Similar structure but with a meta-tolyl group instead of a para-tolyl group.
Uniqueness: N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is unique due to the specific combination of the thiophene ring, oxadiazole ring, and p-tolylthioacetamide group, which may confer distinct electronic, steric, and pharmacokinetic properties compared to its analogs
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)22-9-13(19)16-15-18-17-14(20-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOYJOJDKIRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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